molecular formula C12H13N3 B2847702 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile CAS No. 105910-18-7

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile

Cat. No.: B2847702
CAS No.: 105910-18-7
M. Wt: 199.257
InChI Key: HBQFMIIRIKMRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile is an organic compound that features an indole ring substituted at the 3-position with a nitrile group and a dimethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with indole, which is a common starting material in organic synthesis.

    Nitrile Introduction: The nitrile group can be introduced via a reaction with a suitable nitrile precursor, such as acetonitrile, under basic conditions.

    Dimethylamino Group Addition: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Amino derivatives where the nitrile group is reduced to an amine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)-2-(1H-indol-3-yl)ethanol: Similar structure but with an alcohol group instead of a nitrile.

    2-(dimethylamino)-2-(1H-indol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile.

    2-(dimethylamino)-2-(1H-indol-3-yl)methane: Lacks the nitrile group.

Uniqueness

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile is unique due to the presence of both a nitrile and a dimethylamino group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-15(2)12(7-13)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQFMIIRIKMRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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